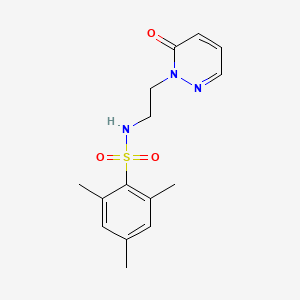![molecular formula C6H10ClF2N3 B3020858 [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride CAS No. 2247107-27-1](/img/structure/B3020858.png)
[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of difluoromethyl compounds like “[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride” has been a topic of research in recent years . The process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H9F2N3.ClH/c1-11-5 (6 (7)8)4 (2-9)3-10-11;/h3,6H,2,9H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 197.61. Its InChI code is 1S/C6H9F2N3.ClH/c1-11-5 (6 (7)8)4 (2-9)3-10-11;/h3,6H,2,9H2,1H3;1H .科学的研究の応用
[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties.
作用機序
The mechanism of action of [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system by enhancing the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to the inhibition of neuronal activity. It has also been shown to reduce the release of glutamate, which is an excitatory neurotransmitter. Additionally, it has been found to have anti-inflammatory effects.
実験室実験の利点と制限
One of the major advantages of [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride is its ability to enhance the activity of GABA-A receptors, which makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its relatively low potency compared to other GABA-A receptor modulators.
将来の方向性
There are several potential future directions for the research on [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to explore its potential as a treatment for various neurological disorders such as epilepsy, anxiety, and depression. Additionally, there is a need to develop more potent analogs of this compound for use in drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its ability to enhance the activity of GABA-A receptors makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.
合成法
The synthesis of [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride involves the condensation of 2-methyl-3-pyrazolone with difluoromethylamine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with hydrochloric acid.
特性
IUPAC Name |
[5-(difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-11-4(3-9)2-5(10-11)6(7)8;/h2,6H,3,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPMHWULWQZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247107-27-1 |
Source


|
| Record name | [3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
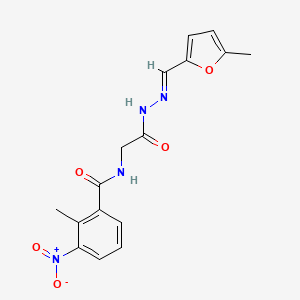
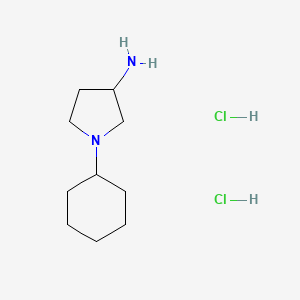
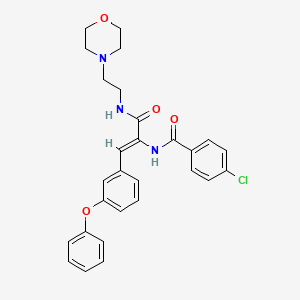
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B3020781.png)
![N-(3,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3020782.png)
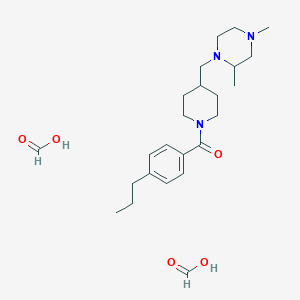

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3020791.png)
![N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B3020792.png)
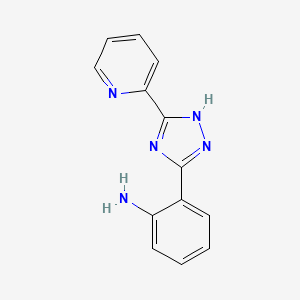
![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)
